5-Phenyl-1H-isoindole-1,3(2H)-dione
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Overview
Description
Phthalimide is an organic compound with the chemical formula C₈H₅NO₂. It consists of a phthalic anhydride core (a cyclic dicarboxylic acid anhydride) with a phenyl group attached to one of the carbon atoms. The structure can be represented as follows:
Phthalimide(this compound)
!Phthalimide Structure
Preparation Methods
Phthalimide can be synthesized through various methods:
Phthalic Anhydride and Ammonia Reaction: The most common route involves the reaction of phthalic anhydride with ammonia. The reaction occurs under mild conditions, yielding phthalimide and water.
Ammonolysis of Phthalonitrile: Another approach is the ammonolysis of phthalonitrile, which produces phthalimide.
Industrial Production: Phthalimide is industrially produced by the reaction of phthalic anhydride with ammonia in the presence of a catalyst.
Chemical Reactions Analysis
Phthalimide undergoes several reactions:
Hydrolysis: Phthalimide hydrolyzes in acidic or basic conditions to form phthalic acid and ammonia.
Reduction: Reduction with hydrazine or other reducing agents yields 4-aminophthalimide.
Substitution: Phthalimide can be selectively substituted at the nitrogen atom. For example, reaction with primary amines leads to N-substituted phthalimides.
Ring Opening: Under certain conditions, phthalimide can undergo ring-opening reactions to form other derivatives.
Scientific Research Applications
Phthalimide has diverse applications:
Chemistry: It serves as a precursor for various compounds, including phthalocyanines and phthalazinones.
Medicine: Thalidomide, a derivative of phthalimide, gained notoriety as a sedative but was later found to have immunomodulatory properties. It is used in treating multiple myeloma and leprosy.
Industry: Phthalimide derivatives find use in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
Thalidomide’s mechanism of action involves:
Immunomodulation: It affects cytokine production, inhibiting tumor necrosis factor-alpha (TNF-α) and enhancing interleukin-2 (IL-2) production.
Angiogenesis Inhibition: Thalidomide inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).
Comparison with Similar Compounds
Phthalimide is unique due to its dual role as a precursor and therapeutic agent. Similar compounds include succinimide and glutarimide.
Properties
CAS No. |
2021-26-3 |
---|---|
Molecular Formula |
C14H9NO2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
5-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-8H,(H,15,16,17) |
InChI Key |
FCSWIKQIQMHZKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NC3=O |
Origin of Product |
United States |
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